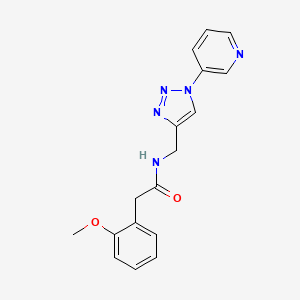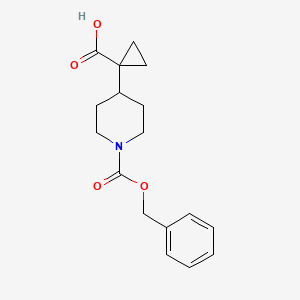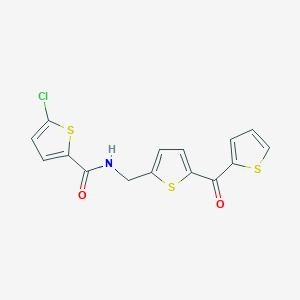![molecular formula C25H23N3O3 B2851972 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612514-33-7](/img/structure/B2851972.png)
2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their interesting potential pharmacological properties .
Synthesis Analysis
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds can be monitored using techniques like TLC .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For instance, the oxidation potentials of the studied derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile were measured in acetonitrile by cyclic voltammetry .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The crystal structure of a similar compound, highlighting the potential of such chemicals for active pharmaceutical ingredients, was determined through single crystal X-ray diffraction data, showcasing its monoclinic space group and the stabilization of its crystal packing by intermolecular hydrogen bond interactions (J. Ganapathy et al., 2015).
- A study on pyridine derivatives, including the synthesis of isoquinoline derivatives through reactions with arylidene malononitrile, adds to the understanding of the compound's chemical reactivity and potential for generating diverse chemical structures (S. A. Al-Issa, 2012).
Catalytic Applications and Chemical Reactivity
- Nano-Ni-4MSP2 was synthesized and characterized, showcasing its efficiency as a catalyst for the synthesis of 1-(α-Aminoalkyl)-2-Naphthols, highlighting the potential catalytic applications of similar compounds (H. Goudarziafshar et al., 2021).
Antimicrobial Activity
- Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives were synthesized and exhibited excellent antimicrobial activity, suggesting the potential for similar compounds in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
Corrosion Inhibition
- Pyranopyrazole derivatives were investigated as corrosion inhibitors for mild steel in HCl solution, demonstrating high inhibition efficiency and suggesting potential industrial applications for similar compounds in protecting metals against corrosion (M. Yadav et al., 2016).
Optical and Electronic Properties
- The synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups were conducted, with their thermal analysis and optical band gap estimation indicating potential applications in electronic and photovoltaic devices (E. M. El-Menyawy et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-13-21-23(25(29)28(16)12-11-17-7-4-3-5-8-17)22(20(15-26)24(27)31-21)18-9-6-10-19(14-18)30-2/h3-10,13-14,22H,11-12,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGILNCPBKVVYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)N1CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2851890.png)
![(2Z)-2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide](/img/structure/B2851891.png)
![3-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2851892.png)


![2-[(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2851896.png)

![N-(2-{bis[2-(2,2-dichloroacetamido)ethyl]amino}ethyl)-2,2-dichloroacetamide hydrochloride](/img/structure/B2851900.png)



![[2-(2-Methoxyanilino)-2-oxoethyl] 3-bromoadamantane-1-carboxylate](/img/structure/B2851909.png)

